5-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that features a unique combination of benzodioxole, bromophenyl, and chloropyrazolobenzoxazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include bromine, chlorinating agents, and various catalysts to facilitate the formation of the desired molecular structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated compounds.
Scientific Research Applications
5-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-3-(4-ethylanilino)-1-propanone
- 3-(1,3-Benzodioxol-5-yl)-5,7-dimethoxy-4H-1-benzopyran-4-one
- 5-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)-1H-pyrazole
Uniqueness
5-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H16BrClN2O3 |
---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-9-chloro-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H16BrClN2O3/c24-15-4-1-13(2-5-15)18-11-19-17-10-16(25)6-8-20(17)30-23(27(19)26-18)14-3-7-21-22(9-14)29-12-28-21/h1-10,19,23H,11-12H2 |
InChI Key |
ZCOFLORSTHCDKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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